molecular formula C49H98O4 B080963 (2-Hexadecoxy-3-octadecoxypropyl) dodecanoate CAS No. 10322-47-1

(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate

Cat. No. B080963
CAS RN: 10322-47-1
M. Wt: 751.3 g/mol
InChI Key: DITSJCRPKKTEMA-UHFFFAOYSA-N
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Description

(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate, commonly known as HOPDA, is a lipid molecule that has gained significant attention in recent years due to its potential applications in scientific research. HOPDA is a synthetic lipid that has a unique structure with two long hydrocarbon chains and a polar head group. This structure makes HOPDA an ideal candidate for use in various scientific applications, including drug delivery, cell membrane studies, and lipidomics.

Mechanism Of Action

The mechanism of action of HOPDA is not fully understood. However, it is believed that HOPDA interacts with cell membranes, altering their properties and affecting cellular processes. HOPDA has been shown to induce changes in membrane fluidity, which can affect the activity of membrane proteins. HOPDA can also affect the permeability of cell membranes, allowing for the uptake of hydrophobic molecules.

Biochemical And Physiological Effects

HOPDA has been shown to have various biochemical and physiological effects. HOPDA has been shown to induce changes in lipid metabolism, affecting the levels of various lipids in cells. HOPDA has also been shown to affect the activity of various enzymes, including acetylcholinesterase and lipase. HOPDA has also been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of HOPDA is its unique structure, which makes it an ideal candidate for various scientific applications. HOPDA is also relatively stable, making it easy to handle and store. However, HOPDA is relatively expensive compared to other lipids, which can be a limitation for some experiments. HOPDA can also be difficult to synthesize, which can limit its availability.

Future Directions

There are various future directions for research on HOPDA. One potential direction is the use of HOPDA in drug delivery systems. HOPDA can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. Another potential direction is the use of HOPDA in lipidomics. HOPDA can be used as a standard for lipid analysis, allowing for more accurate and reliable lipid profiling. Finally, the interaction between HOPDA and cell membranes is not fully understood, and further research is needed to elucidate the mechanism of action of HOPDA.

Synthesis Methods

HOPDA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of HOPDA involves the reaction of dodecanoic acid with 3-chloro-1-propanol and subsequent reaction with hexadecanol and octadecanol. Enzymatic synthesis of HOPDA involves the use of lipases to catalyze the reaction between dodecanoic acid and the two alcohols.

Scientific Research Applications

HOPDA has various potential applications in scientific research. One of the most significant applications of HOPDA is in drug delivery. HOPDA can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. HOPDA can also be used in cell membrane studies, where it can mimic the natural phospholipids present in cell membranes. This allows for a better understanding of the interactions between membrane proteins and lipids. HOPDA can also be used in lipidomics, where it can be used as a standard for lipid analysis.

properties

CAS RN

10322-47-1

Product Name

(2-Hexadecoxy-3-octadecoxypropyl) dodecanoate

Molecular Formula

C49H98O4

Molecular Weight

751.3 g/mol

IUPAC Name

(2-hexadecoxy-3-octadecoxypropyl) dodecanoate

InChI

InChI=1S/C49H98O4/c1-4-7-10-13-16-19-21-23-25-26-27-29-32-35-38-41-44-51-46-48(47-53-49(50)43-40-37-34-31-18-15-12-9-6-3)52-45-42-39-36-33-30-28-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3

InChI Key

DITSJCRPKKTEMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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